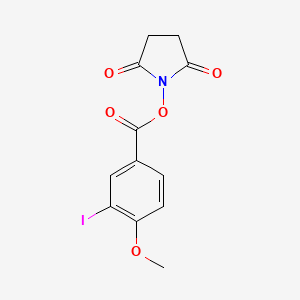

2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPCDXKSWCNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727659-89-4 |

Source

|

| Record name | 727659-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-Succinimidyl 3-iodo-4-methoxybenzoate (CAS 727659-89-4)

This technical guide details the properties, applications, and experimental protocols for 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate (CAS 727659-89-4), also known as N-Succinimidyl 3-iodo-4-methoxybenzoate .

This compound is a specialized heterobifunctional crosslinker and prosthetic group primarily used in radiopharmaceutical chemistry. It serves as the "cold" (non-radioactive) reference standard for verifying the synthesis of radioiodinated protein conjugates, or as a reagent to introduce the lipophilic 3-iodo-4-methoxybenzoyl moiety into biomolecules for Structure-Activity Relationship (SAR) studies.

Core Identity & Chemical Architecture

This reagent is an NHS-activated ester of 3-iodo-4-methoxybenzoic acid. Its design combines an amine-reactive leaving group (N-hydroxysuccinimide) with a substituted aromatic ring (iodine and methoxy groups).

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 727659-89-4 |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate |

| Common Synonyms | N-Succinimidyl 3-iodo-4-methoxybenzoate; O-Methyl-SIB (analog) |

| Molecular Formula | |

| Molecular Weight | 375.12 g/mol |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester (Amine-reactive) |

| Payload | 3-iodo-4-methoxybenzoyl moiety |

| Solubility | DMSO, DMF, Acetonitrile (insoluble in water; requires organic co-solvent) |

| Stability | Moisture-sensitive (hydrolyzes to carboxylic acid); Store at -20°C under inert gas |

Structural Significance

The molecule features three critical functional regions:

-

NHS Ester: Facilitates rapid, specific conjugation to primary amines (Lysine

-amines or N-termini) at physiological pH (7.0–8.5). -

Iodine (C-3): A heavy halogen that mimics the size of an isopropyl group but provides high lipophilicity and electron-withdrawing properties. In radiochemistry, this position is occupied by radioisotopes (

). -

Methoxy Group (C-4): An electron-donating group (EDG) that differentiates this molecule from the standard SIB (Succinimidyl 3-iodobenzoate). The methoxy group alters the metabolic stability and lipophilicity of the conjugate compared to the hydroxyl equivalent (SHIB ), preventing ionization of the phenol at physiological pH.

Applications in Drug Development & Radiochemistry

A. The "Cold Standard" in Radioiodination

In the development of radiolabeled antibodies (mAbs) or nanobodies, researchers must validate the identity of their radiotracer. The radioactive agent is typically generated in situ from a tin precursor (stannyl benzoate). CAS 727659-89-4 serves as the authentic non-radioactive standard for HPLC co-elution studies.

-

Scenario: You are synthesizing

-labeled trastuzumab using a methoxy-benzoate linker. -

Validation: You synthesize the "cold" conjugate using CAS 727659-89-4 and the antibody. You then inject this "cold" standard into the HPLC alongside your "hot" (radioactive) product. If the UV signal of the standard aligns perfectly with the radioactive signal (

-trace) of the product, the chemical identity is confirmed.

B. Medicinal Chemistry (SAR Studies)

The reagent is used to introduce the 3-iodo-4-methoxybenzamide motif into small molecules or peptides. This motif is pharmacologically active in several CNS-targeting drugs (e.g., benzamide antipsychotics).

-

Utility: Allows rapid derivatization of amine-containing lead compounds to assess the impact of the iodinated moiety on binding affinity (

) and lipophilicity (

Experimental Protocol: Protein Conjugation

Objective: Conjugate 3-iodo-4-methoxybenzoate to a monoclonal antibody (mAb) via Lysine residues.

Reagents Required[1][3][4][5][7][9][10][11]

-

Ligand: N-Succinimidyl 3-iodo-4-methoxybenzoate (10 mM stock in anhydrous DMSO).

-

Protein: mAb (e.g., IgG) at 2–5 mg/mL in Modification Buffer.

-

Modification Buffer: 50 mM Sodium Borate, pH 8.5 (Free of primary amines like Tris or Glycine).

-

Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.

-

Purification: PD-10 Desalting Column or Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology

-

Buffer Exchange: Ensure the protein is in the Modification Buffer. If the protein is in PBS (pH 7.4), adjust pH to 8.5 or dialyze, as NHS ester efficiency is higher at slightly alkaline pH (increases the ratio of unprotonated amines).

-

Calculations: Determine the molar excess. For standard IgG labeling, a 10–20 fold molar excess of the NHS ester is recommended to achieve a chelator-to-protein ratio (CPR) of ~2–4.

-

Formula:

-

-

Reaction:

-

Add the calculated volume of NHS ester (in DMSO) to the protein solution dropwise while gently vortexing.

-

Critical: Keep the final DMSO concentration

to effectively prevent protein precipitation. -

Incubate at Room Temperature (20–25°C) for 1 hour or at 4°C overnight.

-

-

Quenching: Add Quenching Buffer (10% of total reaction volume) and incubate for 15 minutes to terminate unreacted NHS esters.

-

Purification: Apply the reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25) to remove the hydrolyzed byproduct (3-iodo-4-methoxybenzoic acid) and excess reagents.

-

Validation: Analyze the conjugate via SEC-HPLC (purity) and MALDI-TOF MS (to determine the degree of labeling).

Mechanistic Workflow: Indirect Radioiodination Validation

The following diagram illustrates where CAS 727659-89-4 fits into the validation workflow for radiopharmaceuticals. It compares the "Hot" synthesis (using a Tin precursor) with the "Cold" synthesis (using the Iodine standard).

Caption: Workflow demonstrating the role of CAS 727659-89-4 (Green) as the non-radioactive reference standard to validate the identity of the radiolabeled tracer (Red).

Scientific Commentary & Troubleshooting

Stability vs. Hydrolysis

Like all NHS esters, this compound is susceptible to hydrolysis, where the NHS group is displaced by water, regenerating the carboxylic acid (3-iodo-4-methoxybenzoic acid).

-

Symptom: Low conjugation yield despite correct stoichiometry.

-

Diagnosis: Run LC-MS on the stock solution. A peak at MW ~278 Da indicates the hydrolyzed acid.

-

Prevention: Always dissolve the reagent immediately before use. Do not store DMSO stocks for >24 hours, even at -20°C.

The "Methoxy" Advantage

Why use the 4-methoxy variant over the standard 3-iodobenzoate (SIB)?

-

Metabolic Stability: The methoxy group blocks the para-position. In some in vivo models, para-hydroxylation (a common metabolic route for benzoates) is blocked by the methoxy group, potentially extending the biological half-life of the tracer.

-

Lipophilicity Tuning: The methoxy group (

) is less polar than a hydroxyl group (

Safety & Handling

-

Hazard: Causes skin irritation and serious eye irritation (H315, H319).

-

Precaution: Handle in a fume hood. Although this specific CAS is non-radioactive, if used in a "hot" lab environment, treat all surfaces as potentially contaminated until surveyed.

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Protein radioiodination using N-succinimidyl 3-iodobenzoate (SIB) and related agents. In Handbook of Radiopharmaceuticals (pp. 417-440). Wiley.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers and Chapter 18: Isotopic Labeling).

-

Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of strategies for labeling with fluorine, chlorine, bromine, and iodine. Bioconjugate Chemistry, 3(6), 433-470.

-

Sigma-Aldrich. (2024). Product Specification: 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate.(Note: General reference for physicochemical data).

Navigating the Nuances of Indirect Radioiodination: A Comparative Analysis of Bolton-Hunter Reagent and Succinimidyl Iodobenzoates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Gentle and Stable Protein Labeling

In the landscape of biomedical research and therapeutic development, radioiodination remains a cornerstone technique for tracing, quantifying, and imaging biomolecules. Applications ranging from radioimmunoassays (RIAs) and receptor binding studies to in vivo pharmacokinetics and radioimmunotherapy rely on the covalent attachment of iodine isotopes (such as ¹²⁵I or ¹³¹I) to proteins of interest.[1][2][3]

Direct iodination methods, which typically employ oxidizing agents like Chloramine-T or Iodogen to facilitate the electrophilic substitution of iodine onto tyrosine and sometimes histidine residues, are often the first choice due to their simplicity and high efficiency.[1][2][4] However, this approach is not without significant drawbacks. The requisite oxidizing conditions can damage sensitive proteins, leading to a loss of biological activity.[1][2][5][6] Furthermore, direct iodination is contingent on the presence of accessible tyrosine residues, which may be absent or located within a functionally critical domain of the protein, such as the antigen-binding site of an antibody.[5][6][7][8]

To circumvent these challenges, indirect labeling strategies, also known as conjugation labeling, were developed. These methods offer a milder approach by separating the radioiodination step from the protein conjugation step.[2][5][6][9] This guide provides an in-depth technical comparison of two pivotal classes of amine-reactive prosthetic groups used for indirect radioiodination: the classic Bolton-Hunter reagent and the more advanced succinimidyl iodobenzoates . Understanding the fundamental chemical differences, reaction mechanics, and practical implications of each is critical for selecting the optimal reagent to ensure the scientific integrity and success of your research.

Pillar 1: The Bolton-Hunter Reagent - The Classic Approach to Mild Iodination

The Bolton-Hunter reagent, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), was a pioneering development that provided a robust alternative to direct oxidative labeling.[9][10]

Core Chemistry and Mechanism

The Bolton-Hunter methodology is a two-stage process:

-

Radioiodination of the Reagent: The phenolic ring of the SHPP molecule is first iodinated with a radioisotope of iodine (e.g., Na¹²⁵I) using a standard oxidizing agent. This crucial step occurs before the reagent is introduced to the target protein, thereby shielding the protein from any potential oxidative damage.[5][6]

-

Conjugation to the Protein: The now-radioiodinated Bolton-Hunter reagent is an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines.[11][12][13] The reagent is incubated with the target protein, where it covalently couples to the ε-amino groups of lysine residues and the N-terminal α-amino group through a stable amide bond linkage.[1][5][6][10] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild alkaline conditions (typically pH 7.2-8.5).[11][12]

Key Advantages and Field-Proven Insights

-

Preservation of Biological Activity: By avoiding direct exposure of the protein to oxidants, the Bolton-Hunter method is exceptionally gentle and is the method of choice for sensitive proteins that would be denatured by direct labeling techniques.[2][5][6][14]

-

Universal Applicability: It provides a reliable method for labeling proteins that lack accessible tyrosine residues, greatly expanding the scope of proteins that can be radioiodinated.[1][5][6][9]

-

Alternative Labeling Site: Targeting lysine residues can be a strategic advantage if the protein's tyrosine residues are integral to its function, for example, within a receptor-binding interface.[2][5][6]

Critical Limitations

The primary drawback of the Bolton-Hunter reagent lies in the in vivo stability of the resulting conjugate. The presence of the hydroxyl group on the iodinated phenyl ring makes the carbon-iodine bond susceptible to in vivo deiodination by deiodinase enzymes.[15][16] This can lead to the release of free radioiodine, which subsequently accumulates in the thyroid and stomach, potentially confounding results in pharmacokinetic and biodistribution studies.[15] Additionally, conjugation efficiencies can sometimes be lower than desired.[9][15]

Pillar 2: Succinimidyl Iodobenzoates - Engineered for In Vivo Stability

Succinimidyl iodobenzoates (e.g., N-succinimidyl-p-iodobenzoate, SPIB, or its meta-isomer, SIB) were developed to address the critical stability limitations of the Bolton-Hunter reagent.[17][18][19] They represent a significant advancement, particularly for in vivo applications.

Core Chemistry and Mechanism

The labeling strategy is conceptually similar to the Bolton-Hunter method, involving a two-step process of reagent iodination followed by protein conjugation.

-

Radioiodination of the Precursor: These reagents are typically synthesized by radioiododestannylation, where a trialkyltin precursor (e.g., N-succinimidyl-3-(tri-n-butylstannyl)benzoate) is reacted with radioiodide in the presence of a mild oxidant.[18][19] This produces the radioiodinated N-succinimidyl iodobenzoate, which must be purified before use.

-

Conjugation to the Protein: Like the Bolton-Hunter reagent, the radioiodinated succinimidyl iodobenzoate is an NHS ester that efficiently reacts with primary amines on lysine residues and the N-terminus of the target protein to form a stable amide bond.[17][20]

The Decisive Advantage: Enhanced Stability

The key structural difference—and the source of its superior performance—is the absence of the activating hydroxyl group on the aromatic ring .[15] This seemingly minor modification renders the carbon-iodine bond significantly more stable and resistant to enzymatic deiodination in vivo.[15][18][19][21]

-

Superior In Vivo Performance: Proteins labeled using succinimidyl iodobenzoates exhibit markedly reduced deiodination, leading to lower background accumulation of radioactivity in the thyroid.[15][21] This is absolutely critical for generating accurate and reliable pharmacokinetic, biodistribution, and imaging data.[21][22]

-

High Labeling Yields: Comparative studies have demonstrated that succinimidyl iodobenzoates can achieve higher labeling yields than the Bolton-Hunter reagent.[17]

-

Mild Reaction Conditions: The conjugation step remains gentle, preserving the protein's native conformation and function.[17]

Comparative Analysis: Selecting the Right Tool for the Job

The decision to use Bolton-Hunter reagent versus a succinimidyl iodobenzoate should be driven by the specific demands of the experiment.

| Feature | Bolton-Hunter Reagent (SHPP) | Succinimidyl Iodobenzoates (SIB/SPIB) | Causality & Expert Insight |

| Chemical Structure | N-succinimidyl ester of an iodinated hydroxyphenylpropionic acid | N-succinimidyl ester of an iodinated benzoic acid | The hydroxyl group on the B-H reagent's phenyl ring is the key structural liability, activating it for in vivo deiodination. |

| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Both reagents utilize the same well-established and reliable NHS ester chemistry for amine coupling. |

| Labeling Strategy | Indirect (conjugation) | Indirect (conjugation) | Both methods protect the target protein from the harsh conditions of the radioiodination reaction itself. |

| In Vivo C-I Bond Stability | Low to Moderate | High | This is the most critical differentiator. The lack of the activating hydroxyl group makes the SIB conjugate far more stable in biological systems.[15][21] |

| Deiodination Rate | Higher | Significantly Lower | For any in vivo study, minimizing deiodination is paramount to ensure the detected signal originates from the labeled protein, not free iodine. |

| Primary Application | In vitro assays (RIA, ELISA), proteins sensitive to oxidation | In vivo studies (pharmacokinetics, biodistribution, SPECT/PET imaging)[22] | Choose Bolton-Hunter for convenience in vitro; choose SIB/SPIB for integrity in vivo. |

| Reagent Availability | Radioiodinated form is commercially available | Often requires synthesis from a tin precursor, though some are commercially available | The convenience of pre-labeled Bolton-Hunter reagent makes it attractive for routine in vitro work.[10] |

Visualization of Chemical Structures and Reaction Pathways

Chemical Structures

Caption: Chemical structures of the core reagents.

General Reaction Workflow

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]

- 3. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 4. karger.com [karger.com]

- 5. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of the high tyrosine fraction in complementarity determining regions: measured and predicted effects of radioiodination on IgG immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of iodination of particular tyrosine residues on the hormonal activity of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. upf.edu [upf.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. akjournals.com [akjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy N-Succinimidyl 4-iodobenzoate | 39028-25-6 [smolecule.com]

- 21. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Activated Ester Radioiodination Reagents

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and application of activated ester reagents for radioiodination. It is designed for researchers, scientists, and drug development professionals who require robust methods for labeling biomolecules such as proteins, peptides, and antibodies with iodine radionuclides (e.g., ¹²⁵I, ¹³¹I). This document delves into the underlying chemical principles, offers detailed step-by-step protocols for the synthesis of key precursors like N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), and outlines established methods for radioiodination and subsequent conjugation to target molecules. By integrating field-proven insights with foundational chemical theory, this guide serves as an essential resource for developing and troubleshooting radioiodination workflows.

Introduction: The Central Role of Activated Esters in Radioiodination

Radioiodination is a cornerstone technique in biomedical research, enabling the sensitive detection and quantification of biomolecules in a vast array of applications, including radioimmunoassays (RIA), in vivo imaging (SPECT), and receptor binding studies.[1][2] The introduction of an iodine isotope into a protein or peptide is most commonly achieved through electrophilic substitution on tyrosine or histidine residues.[1]

However, direct iodination methods, which often employ strong oxidizing agents, can pose a risk to the structural integrity and biological activity of sensitive proteins.[1][3] An indirect labeling strategy using activated ester reagents offers a powerful and milder alternative. This two-step approach involves:

-

Radioiodination of a small molecule precursor that contains a phenol group amenable to electrophilic iodination.

-

Conjugation of the now-radiolabeled precursor to the target biomolecule via a stable amide bond.

The most widely used class of activated esters for this purpose are N-hydroxysuccinimide (NHS) esters.[4][5] These reagents offer an optimal balance of reactivity and stability, selectively acylating primary amines (the ε-amino group of lysine residues and the N-terminus) under controlled pH conditions to form a durable covalent linkage.[5][6] This guide will focus on the synthesis pathways for these indispensable reagents, with a particular emphasis on the precursor for the celebrated Bolton-Hunter reagent.

Foundational Chemistry: Principles of NHS Ester Synthesis and Reactivity

The efficacy of NHS esters hinges on the N-hydroxysuccinimide group, an excellent leaving group that facilitates nucleophilic attack from a primary amine on the ester's carbonyl carbon.

Mechanism of NHS Ester Activation

The synthesis of an NHS ester begins with a carboxylic acid. The carboxyl group is "activated" by converting it into a more reactive intermediate. A common and effective method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then immediately reacted with N-hydroxysuccinimide (NHS) to form the stable, yet amine-reactive, NHS ester.[7]

Alternatively, newer methods using reagents like triphenylphosphine (PPh₃) and iodine (I₂) have been developed, avoiding the use of carbodiimides altogether.[8]

Mechanism of Amine Conjugation

The conjugation of an NHS ester to a protein is a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][6]

The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH.[4][9][10]

Synthesis Pathway: N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP)

N-Succinimidyl 3-(4-hydroxyphenyl)propionate, also known as SHPP or the Bolton-Hunter reagent precursor, is arguably the most important precursor for indirect radioiodination.[11][12][13] Its synthesis from 3-(4-hydroxyphenyl)propionic acid is a foundational procedure.

Synthesis Workflow

The overall workflow involves the activation of the carboxylic acid precursor followed by esterification with N-hydroxysuccinimide.

Caption: Synthesis workflow for N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP).

Detailed Experimental Protocol: Synthesis of SHPP

This protocol is adapted from established chemical synthesis methodologies.[8][11]

Materials:

-

3-(4-Hydroxyphenyl)propionic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Standard glassware for organic synthesis, magnetic stirrer, filtration apparatus.

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-(4-hydroxyphenyl)propionic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous THF.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

-

DCC Addition: While stirring, add a solution of 1.1 equivalents of DCC dissolved in a small amount of anhydrous THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold ethyl acetate.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude SHPP by recrystallization from an ethyl acetate/hexane solvent system.

-

Drying and Storage: Dry the purified white crystalline solid under vacuum. Store the final product at -20°C under desiccated conditions.[14]

Radioiodination of the Activated Ester Precursor

With the pure SHPP precursor in hand, the next critical phase is the incorporation of the iodine radionuclide. This is an electrophilic aromatic substitution reaction targeting the activated ortho positions on the phenol ring of SHPP.

Common Radioiodination Methods

Two methods dominate the landscape for this step: the Chloramine-T method and the Iodogen method. Both serve to oxidize the radioiodide anion (I⁻) to a reactive electrophilic species (I⁺).[1][15]

| Method | Oxidizing Agent | Phase | Key Advantages | Key Disadvantages |

| Chloramine-T | Chloramine-T | Aqueous (Homogeneous) | Fast, efficient, high specific activity achievable.[15][16] | Strong oxidant can potentially damage the reagent; requires a quenching step.[17][18] |

| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Solid-Phase (Heterogeneous) | Milder conditions, reduced risk of oxidative damage.[19] | Slower reaction kinetics compared to Chloramine-T. |

Detailed Protocol: Radioiodination of SHPP using the Iodogen Method

The Iodogen method is often preferred for its milder nature, which helps preserve the integrity of the NHS ester.[19]

Materials:

-

Glass reaction vial (12x75 mm) coated with Iodogen (typically 50-100 µg).

-

N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP) solution in a suitable organic solvent (e.g., DMSO).

-

Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH.

-

Phosphate buffer (0.2 M, pH 7.4).

-

Purification system (e.g., HPLC, Sep-Pak cartridge).

Procedure:

-

Preparation: To the Iodogen-coated vial, add 50 µL of phosphate buffer (0.2 M, pH 7.4).

-

Reagent Addition: Add 5-10 µL of the SHPP solution (e.g., 1 mg/mL in DMSO) to the vial.

-

Radioiodide Addition: Carefully add the desired amount of Na¹²⁵I (e.g., 1 mCi, 37 MBq) to the reaction vial.

-

Incubation: Gently agitate the mixture at room temperature for 15-20 minutes. The reaction is initiated upon mixing.

-

Quenching (Optional but Recommended): Although Iodogen is a solid-phase reagent, the reaction can be definitively stopped by transferring the reaction mixture to a new vial containing a solution of sodium metabisulfite.

-

Purification: Immediately purify the reaction mixture to separate the ¹²⁵I-labeled Bolton-Hunter reagent from unreacted iodide and other components. Reverse-phase HPLC is the method of choice for achieving high radiochemical purity.

Caption: Workflow for the radioiodination of SHPP to produce Bolton-Hunter reagent.

Biomolecule Conjugation and Purification

The final step is the conjugation of the purified, radiolabeled activated ester to the target protein or peptide. This step leverages the amine-reactive nature of the NHS ester.

Detailed Protocol: Protein Labeling with [¹²⁵I]Bolton-Hunter Reagent

Materials:

-

Purified protein/peptide solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5).[4][9]

-

Purified [¹²⁵I]Bolton-Hunter reagent (typically evaporated to dryness and reconstituted in a small volume of anhydrous DMSO).

-

Quenching buffer (e.g., 1 M glycine or Tris buffer).

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).[20]

Procedure:

-

pH Adjustment: Ensure the protein solution is at the optimal pH of 8.3-8.5. This is the most critical factor for successful labeling.[9][10]

-

Conjugation: Add the [¹²⁵I]Bolton-Hunter reagent solution to the protein solution. The molar ratio of reagent to protein should be optimized but typically starts in the range of 1:1 to 5:1.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer. The primary amines in glycine or Tris will react with any remaining activated ester.

-

Purification: Separate the radiolabeled protein from unreacted Bolton-Hunter reagent and free iodide using size-exclusion chromatography.[20][21][22] The large, labeled protein will elute in the void volume, while the smaller molecules are retained by the column matrix.[23][24]

-

Analysis: Analyze the fractions for radioactivity and protein content to determine the specific activity and radiochemical purity of the final product.

Conclusion

The synthesis of activated ester radioiodination reagents is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. By following robust, well-documented protocols for the synthesis of the SHPP precursor, its subsequent radioiodination, and the final conjugation to a target biomolecule, researchers can reliably produce high-quality radiolabeled probes. The indirect labeling method, exemplified by the Bolton-Hunter reagent, remains a vital and often superior strategy for labeling sensitive biomolecules, preserving their biological function and enabling a wide range of powerful applications in science and medicine.

References

-

Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539. (URL: [Link])

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Retrieved from [Link]

-

G-Biosciences. (n.d.). Bolton-Hunter Reagent (SHPP). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chloramine-T – Knowledge and References. Retrieved from [Link]

-

Krohn, K. A., Knight, L. C., Harwig, J. F., & Welch, M. J. (1977). Differences in the sites of iodination of proteins following four methods of radioiodination. Biochimica et Biophysica Acta (BBA) - Protein Structure, 490(2), 497–505. (URL: [Link])

-

G-Biosciences. (n.d.). Water-Soluble Bolton-Hunter Reagent. Retrieved from [Link]

-

Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloramide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril. Biochemical and Biophysical Research Communications, 80(4), 849–857. (URL: [Link])

-

Paus, E., Boermer, O., & Nustad, K. (1982). Radioiodination of proteins with the Iodogen method. International Atomic Energy Agency. (URL: [Link])

-

G-Biosciences. (2019). How to Iodinate Proteins with Iodo-Gen®. Retrieved from [Link]

-

Rudinger, J., & Ruegg, U. (1973). Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate. Biochemical Journal, 133(3), 538–539. (URL: [Link])

-

PubChem. (n.d.). N-Succinimidyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

-

Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

-

EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 8. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. interchim.fr [interchim.fr]

- 11. Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Succinimidyl 3-(4-hydroxyphenyl)propionate | C13H13NO5 | CID 99557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 34071-95-9: N-Succinimidyl 3-(4-hydroxyphenyl)propiona… [cymitquimica.com]

- 14. Bolton-Hunter Reagent for Protein Iodination [gbiosciences.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. | PDF or Rental [articles.researchsolutions.com]

- 18. Differences in the sites of iodination of proteins following four methods of radioiodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 21. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 22. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]

Methodological & Application

Application Note: Radioiodination of Monoclonal Antibodies via Activated Esters

Executive Summary

Direct radioiodination (e.g., Chloramine-T, Iodogen) relies on the oxidation of tyrosine residues. While effective for robust proteins, this method frequently results in the loss of immunoreactivity for sensitive monoclonal antibodies (mAbs) and suffers from in vivo deiodination.

This guide details the indirect radioiodination method using activated esters. By utilizing N-hydroxysuccinimide (NHS) ester chemistry, radioiodine is attached to lysine residues under mild conditions, preserving the mAb's antigen-binding site. We focus on two primary reagents:

-

N-succinimidyl 3-iodobenzoate (SIB): The modern gold standard for in vivo stability.

-

Bolton-Hunter Reagent (SHPP): The legacy standard for high sensitivity.

Strategic Selection: Choosing the Right Reagent

Before initiating the protocol, select the reagent that matches your biological endpoint.

| Feature | SIB / SGMIB (Benzoate Derivatives) | Bolton-Hunter (SHPP) |

| Primary Use Case | In vivo imaging & therapy (Theranostics) | In vitro assays (RIA, binding studies) |

| Metabolic Stability | High. Carbon-Iodine bond on benzoate is resistant to deiodinases. | Low. Phenolic ring mimics tyrosine; susceptible to rapid deiodination in vivo. |

| Cellular Retention | SGMIB (charged) is trapped in lysosomes; ideal for internalizing mAbs. | Poor retention; rapidly excreted. |

| Labeling Chemistry | Requires 2-step synthesis (destannylation | Available pre-iodinated or 2-step. |

| Oxidation Risk | Zero (Oxidant removed before mAb contact). | Low. |

Mechanism of Action

The core principle relies on the nucleophilic attack of the mAb's primary amines (Lysine

Figure 1: Mechanism of conjugation. The lysine amine attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Protocol A: High-Stability Labeling with [ I]SIB

Best for: Biodistribution studies, tumor imaging, and radioimmunotherapy. Precursor: N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB).[1][2]

Phase 1: Synthesis of [ I]SIB

Rationale: We use iododestannylation .[1] The tin-carbon bond is weak and selectively cleaved by iodine, ensuring regiospecific labeling without oxidizing the ester.

-

Setup: In a glass vial, add 20 µg of STB precursor (dissolved in 10 µL of 1% acetic acid in MeOH).

-

Oxidation: Add 10–20 µL of [

I]NaI (alkaline solution) followed immediately by 10 µg of Chloramine-T (in 10 µL water).-

Critical: The acid in the precursor solution neutralizes the NaOH in the [

I]NaI, adjusting pH to ~5-6, optimal for electrophilic substitution.

-

-

Incubation: React for 5 minutes at room temperature.

-

Quench: Add 20 µL of Sodium Metabisulfite (10 mg/mL) to neutralize the oxidant.

-

Self-Validation: If the solution remains yellow (iodine color), quenching is incomplete. It should turn clear.

-

-

Purification (Mandatory): Inject the mixture onto a C18 HPLC column (Eluent: 70% MeOH / 30% Water + 0.1% Acetic Acid). Collect the radioactive peak corresponding to SIB (retention time ~10-15 min, distinct from the tin precursor).

-

Why? You must remove the tin precursor (toxic) and free iodine (non-specific binding) before adding the antibody.

-

Phase 2: Conjugation to Monoclonal Antibody

-

Evaporation: Evaporate the MeOH from the HPLC fraction using a stream of dry nitrogen (gentle flow, do not overheat).

-

Caution: NHS esters hydrolyze rapidly in water. Do not evaporate to complete dryness if water is present; leave a small aqueous volume or reconstitute immediately in dry DMSO.

-

-

Buffer Exchange (mAb): Ensure mAb is in Borate Buffer (0.1 M, pH 8.5) .

-

Why pH 8.5? Lysine amines (pKa ~10.5) must be partially deprotonated to act as nucleophiles. At pH 7.4, reaction efficiency drops significantly.

-

Forbidden: Do NOT use Tris or Glycine buffers (they contain amines and will scavenge the reagent).

-

-

Reaction: Add the [

I]SIB (in dry DMSO or residual aqueous fraction) to the mAb solution (100–500 µg mAb). Keep organic solvent <10% v/v. -

Incubation: Incubate for 30–60 minutes on ice (4°C).

-

Note: Lower temperature preserves protein integrity and slows hydrolysis of the ester relative to aminolysis.

-

-

Final Purification: Purify via PD-10 (Sephadex G-25) column equilibrated with PBS. Collect fractions; the first radioactive peak is the labeled mAb.

Protocol B: The Bolton-Hunter Method (Brief)

Best for: In vitro assays where in vivo stability is irrelevant.

-

Dry Down: Evaporate solvent from commercially available [

I]-Bolton-Hunter reagent (in benzene/solvent) using a gentle nitrogen stream. -

Reconstitute: Add mAb in Borate Buffer (pH 8.5) directly to the dried reagent vial.

-

Tip: Agitate gently. The reagent is sparingly soluble in water; the protein acts as a surfactant to solubilize it.

-

-

Incubate: 15–30 minutes on ice.

-

Quench: Add 0.2 M Glycine (pH 8.0) to terminate the reaction by consuming remaining ester.

-

Purify: PD-10 column or dialysis.

Experimental Workflow Visualization

Figure 2: End-to-end workflow for indirect radioiodination using SIB/SGMIB.

Quality Control & Self-Validation

A robust protocol must be self-validating. Perform these checks for every batch.

A. The "Hydrolysis Check" (Reagent Viability)

Before adding valuable mAb, verify the activated ester is still reactive.

-

Method: Take a small aliquot of the activated ester. Measure absorbance at 260 nm. Add 0.1 M NaOH.

-

Result: Absorbance should increase significantly. This is due to the release of the N-hydroxysuccinimide anion.[3] If absorbance does not change, the ester is already hydrolyzed (dead) [1].

B. ITLC (Radiochemical Purity)

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: 85% Methanol.

-

Interpretation:

-

mAb: Stays at Origin (Rf = 0.0).

-

Free Iodine/Small Molecules: Migrates to Front (Rf = 1.0).

-

Acceptance Criteria: >95% purity required for in vivo use.

-

C. Lindmo Assay (Immunoreactivity)

Crucial for proving the indirect method preserved binding.

-

Method: Incubate constant amount of labeled mAb with increasing concentrations of antigen-expressing cells.

-

Plot: Double reciprocal plot (1/Bound vs. 1/Cells).

-

Result: The Y-intercept represents the immunoreactive fraction. Expect >80% for indirect methods (vs. <60% often seen with Chloramine-T) [2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (<20%) | pH too low. | Ensure buffer is pH 8.5. At pH 7.4, hydrolysis outcompetes aminolysis. |

| Amine contamination. | Did you use Tris/Glycine? Switch to Borate or Phosphate. | |

| Hydrolyzed Ester. | Ester exposed to moisture. Use fresh dry DMSO/anhydrous solvents. | |

| Low Specific Activity | Carrier Iodine. | Ensure "Carrier-Free" radionuclides are used. Avoid cold iodide contamination. |

| Aggregation of mAb | Over-labeling. | Reduce the molar ratio of Ester:mAb. Aim for <1 iodine per IgG. |

| High Background in Animal | Deiodination. | If using Bolton-Hunter, switch to SIB/SGMIB. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Lindmo, T., et al. (1984). "Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess." Journal of Immunological Methods, 72(1), 77-89. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2006).[1] "Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins." Nature Protocols, 1(2), 707–713.[1] [Link][1]

-

Bolton, A. E., & Hunter, W. M. (1973). "The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent." Biochemical Journal, 133(3), 529–539. [Link]

-

Vaidyanathan, G., et al. (2018). "Labeling Proteins with Fluorine-18 and Iodine-124." Current Protocols in Pharmacology, 80(1). [Link]

Sources

Advanced Bioconjugation: Residualizing Radioiodine Labeling with SGMIB

Abstract

Standard radioiodination methods (e.g., Iodogen, Chloramine-T) target tyrosine residues directly. While efficient, these methods fail when applied to internalizing antibodies or receptor-binding peptides. Upon lysosomal degradation, the resulting mono-iodotyrosine rapidly exits the cell via amino acid transporters, leading to signal "washout" and poor tumor retention. This guide details the workflow for residualizing radioiodination using N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) . This prosthetic group introduces a positively charged guanidine moiety that, upon protein degradation, remains trapped within the lysosome, significantly enhancing tumor residence time and tumor-to-background ratios.

The Challenge: Iodine Leakage vs. Lysosomal Trapping

For drug developers targeting internalizing receptors (e.g., HER2, EGFR, CD22), the stability of the radiolabel post-internalization is the limiting factor for efficacy.

Mechanism of Action[1]

-

Direct Iodination (Non-Residualizing): The antibody is degraded in the lysosome. The metabolite (I-Tyr) is lipophilic enough or transported out of the lysosome and cell, re-entering circulation (Thyroid/Stomach accumulation).[1]

-

SGMIB (Residualizing): The antibody is degraded.[1][2] The metabolite (I-SGMIB-Lysine adduct) contains a guanidine group (pKa ~13).[1][2] At lysosomal pH (4.5–5.0), this group is fully protonated and positively charged, preventing membrane crossing.[1] The label is "trapped" intracellularly.[2][3][4]

Diagram: Lysosomal Trapping Mechanism

Figure 1: Comparative fate of intracellular radioiodine.[1] SGMIB metabolites are retained due to charge, while Tyrosine-based labels wash out.

Strategic Planning: Reagent Selection

Before beginning, confirm the suitability of SGMIB for your vector.

| Feature | Direct Iodination (Iodogen) | Residualizing (SGMIB) |

| Primary Use | Non-internalizing targets / Imaging | Internalizing ADCs / Therapeutics |

| Chemistry | Oxidative electrophilic substitution on Tyr | Acylation of Lys via NHS-ester |

| Complexity | Low (1-step) | High (3-step radiosynthesis) |

| Yield | High (>80%) | Moderate (30–50% overall) |

| Renal Clearance | High thyroid uptake (deiodination) | Fast renal clearance of non-bound fraction |

Note on Isomers: This protocol focuses on SGMIB . An isomer, iso-SGMIB (guanidinomethyl at the 3-position), exists and offers slightly higher conjugation yields due to reduced steric hindrance, but the workflow remains identical [1, 2].

Protocol A: Radiosynthesis of [*I]SGMIB

Objective: Synthesize the activated NHS-ester prosthetic group from a tin precursor.[1] Precursor: N-succinimidyl 4-(N1,N2-bis-tert-butyloxycarbonyl)guanidinomethyl-3-trimethylstannylbenzoate (Boc2-SGMTB).[1]

Materials

-

Radioiodine: I-125 or I-131 (as NaI in 0.1M NaOH).[1]

-

Oxidant: N-Chlorosuccinimide (NCS) or Chloramine-T (CAT).[1]

-

Acid: Trifluoroacetic acid (TFA).[1]

-

Solvents: Chloroform, Acetic Acid, Acetonitrile.

-

Purification: HPLC (C18 column).

Step-by-Step Workflow

-

Oxidative Iododestannylation:

-

In a glass vial, dissolve 50 µg of Boc2-SGMTB precursor in 50 µL of acetic acid/chloroform (5:95).

-

Add *[I]NaI (e.g., 1–5 mCi).[1]

-

Add 10 µL of NCS or CAT (1 mg/mL in acetic acid).[1]

-

Reaction: Vortex and incubate at room temperature for 15–20 minutes.

-

Mechanism:[5][2][6] The electrophilic radioiodine displaces the trimethyltin moiety.

-

-

Deprotection (Critical Step):

-

The Boc groups on the guanidine must be removed before conjugation; otherwise, the steric bulk will prevent reaction with the antibody.

-

Evaporate the solvent under a stream of Argon/Nitrogen.

-

Add 100 µL of neat TFA . Incubate for 10 minutes.

-

Evaporate TFA completely (repeat with acetonitrile addition to ensure full removal of acid).[1]

-

-

HPLC Purification:

-

Dissolve residue in 50% Acetonitrile/Water (0.1% TFA).[1]

-

Inject onto a semi-prep C18 HPLC column.

-

Gradient: 0–70% Acetonitrile in 0.1% TFA over 20 mins.

-

Collect the radioactive peak corresponding to [*I]SGMIB (retention time must be validated against a cold standard).

-

Evaporate solvent from the collected fraction (do not heat >40°C; use rotary evaporator or N2 stream).[1]

-

Protocol B: Bioconjugation to Antibody

Objective: Conjugate the purified [*I]SGMIB NHS-ester to lysine residues on the antibody.[1]

Materials

-

Antibody: Concentrated (2–5 mg/mL) in Borate Buffer (0.1 M, pH 8.5).[1] Avoid amine-containing buffers like Tris or Glycine.[1]

-

Purification: PD-10 Desalting Column (Sephadex G-25).

Step-by-Step Workflow

-

Conditioning:

-

Reconstitute the dried, purified [*I]SGMIB in a minimal volume (e.g., 10–20 µL) of dry DMSO or DMF.[1]

-

Tip: Do not leave the NHS ester in DMSO for long; it hydrolyzes rapidly.

-

-

Conjugation:

-

Add the antibody solution (pH 8.[7]5) directly to the [*I]SGMIB/DMSO vial.

-

Ratio: Aim for a molar ratio of 5:1 to 10:1 (Prosthetic group : Antibody) if specific activity allows, but often in radiochemistry, the antibody is in vast excess to maximize yield relative to the isotope.

-

Incubate at room temperature for 20–30 minutes.

-

-

Purification:

-

Quality Control:

Diagram: The SGMIB Workflow

Figure 2: Step-by-step radiosynthesis and conjugation workflow.[1][2]

Validation: The Internalization Assay

To prove the residualizing nature, you must perform an in vitro internalization assay comparing SGMIB against a standard (e.g., Iodogen-labeled) control.

Protocol

-

Seed Cells: Use antigen-positive cells (e.g., BT474 for HER2) in 24-well plates.

-

Incubation: Add radiolabeled antibody (SGMIB vs. Control) and incubate at 37°C.

-

Timepoints: Harvest at 1h, 4h, 24h.

-

Separation (The Acid Wash):

-

Data Analysis:

-

If residualizing: The Internalized fraction will increase or plateau over 24h.

-

If non-residualizing: The Internalized fraction will peak early (1-4h) and then decrease as activity shifts to the media (Efflux).[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Radiochemical Yield (Synthesis) | Incomplete destannylation or wet solvents.[1] | Ensure solvents are anhydrous. Check oxidant freshness. |

| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Minimize time in aqueous buffer. Ensure DMSO is dry. |

| No Conjugation | Incomplete Boc-deprotection. | Increase TFA incubation time or ensure TFA is fresh. |

| High Background in Animal Models | Free iodine or unstable linker. | Ensure rigorous PD-10 purification.[1] Verify stability in serum in vitro. |

| Precipitation of Antibody | Too much organic solvent (DMSO).[1] | Keep DMSO < 5-10% of total reaction volume.[1] |

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1][13][14] Nature Protocols, 2(2), 282–286.[1][13] Link[1]

-

Vaidyanathan, G., et al. (2014).[14] N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 41(10), 802-812.[14] Link

-

Choi, J., et al. (2014). Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling.[1][6][15] Journal of Nuclear Medicine, 55(5), 802-808. Link

-

Zalutsky, M. R., et al. (2008). Advantage of residualizing radiolabels for an internalizing antibody against the B-cell lymphoma antigen, CD22.[3] Nuclear Medicine and Biology, 35(6), 705-714. Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2001). A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N-Succinimidyl 4-Guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB).[1][2][13][14][16] Bioconjugate Chemistry, 12(3), 428–438. Link[1]

Sources

- 1. Labeling single domain antibody fragments with 18F using a novel residualizing prosthetic agent — N-succinimidyl 3-(1-(2-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)-5-(guanidinomethyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advantage of residualizing radiolabels for an internalizing antibody against the B-cell lymphoma antigen, CD22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Residualizing Properties of the Radiolabel on Radionuclide Molecular Imaging of HER3 Using Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Radioiodination of antibodies via N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Site-Specific Radioiodination of an Anti-HER2 Single Domain Antibody Fragment with a Residualizing Prosthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecules & peptides - Products [abx.de]

- 14. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stoichiometry for Antibody Labeling with Succinimidyl Esters

Introduction

The covalent conjugation of labels to antibodies is a cornerstone of modern life sciences research and diagnostics. Among the various chemical strategies available, the use of succinimidyl esters (also known as NHS esters) for labeling primary amines on antibodies remains a widely adopted and robust method.[1][2][] This approach is favored for its relatively simple reaction mechanism, high reactivity, and the formation of stable amide bonds under mild physiological conditions.[] Succinimidyl ester-functionalized molecules can include a wide array of reporters and effectors such as fluorescent dyes, biotin, enzymes, and cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).[4][5][6][7]

This guide provides a comprehensive overview of the principles and practices governing the stoichiometric labeling of antibodies with succinimidyl esters. It is designed for researchers, scientists, and drug development professionals seeking to achieve reproducible and optimized antibody conjugates. We will delve into the underlying chemistry, critical experimental parameters, and provide detailed, self-validating protocols for labeling, purification, and characterization.

The Chemistry of Amine-Reactive Labeling

The fundamental reaction between a succinimidyl ester and an antibody is a nucleophilic acyl substitution. The primary targets for this reaction are the ε-amino groups of lysine residues and the α-amino group of the N-terminus of the polypeptide chains.[][8][9] For a successful and efficient conjugation, the primary amine must be in its unprotonated, nucleophilic state.[9][10] This is achieved by performing the reaction at a slightly alkaline pH, typically between 8.0 and 9.0.[1][2][10]

The reaction proceeds through the attack of the amine nucleophile on the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[][9]

Caption: Nucleophilic acyl substitution reaction between an antibody's primary amine and a succinimidyl ester.

A critical competing reaction is the hydrolysis of the succinimidyl ester in the aqueous buffer, which yields an unreactive carboxylic acid and NHS.[11][12][13] The rate of hydrolysis increases with pH.[13][14] Therefore, the optimization of labeling conditions is a careful balance between ensuring the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester.[11][12][13][15]

Critical Parameters for Optimal Antibody Labeling

Achieving the desired degree of labeling (DOL), which is the average number of label molecules conjugated to a single antibody molecule, requires careful control over several experimental parameters.[16] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling may lead to decreased antibody solubility, aggregation, and potential loss of antigen-binding affinity due to modification of lysine residues within the antigen-binding site.[16][17]

pH of the Reaction Buffer

The pH of the reaction buffer is arguably the most critical factor. A pH range of 8.0-9.0 is generally recommended to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic.[1][2][10] However, it's important to note that very high pH can also accelerate the hydrolysis of the NHS ester.[13] Additionally, some antibodies, particularly IgM, can be sensitive to alkaline conditions and may denature.[10][18] For such sensitive antibodies, a lower pH (around 7.2-7.5) may be necessary, though this will require a higher molar excess of the labeling reagent and longer incubation times to compensate for the reduced reaction efficiency.[10]

| Buffer System | Recommended pH Range | Notes |

| Sodium Bicarbonate | 8.0 - 9.0 | Commonly used and effective.[1][8] |

| Sodium Borate | 8.0 - 9.0 | An alternative to bicarbonate buffer. |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Can be used, but may require pH adjustment or longer reaction times.[10] |

Important: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the succinimidyl ester.[8][19]

Molar Coupling Ratio (MCR)

The Molar Coupling Ratio (MCR) is the ratio of moles of the labeling reagent to moles of the antibody in the reaction mixture. A molar excess of the succinimidyl ester is required to drive the reaction to the desired extent. The optimal MCR is protein- and label-dependent and must be determined empirically.[13][20] A good starting point for IgG antibodies is an MCR between 5:1 and 20:1.[20][21]

| MCR (Label:Antibody) | Expected Outcome |

| 5:1 - 10:1 | Lower DOL, suitable for sensitive antibodies or when minimal modification is desired. |

| 10:1 - 20:1 | Moderate DOL, a common starting range for many applications.[21] |

| >20:1 | Higher DOL, may be necessary for less reactive antibodies or labels, but increases the risk of over-labeling. |

Antibody Concentration

The concentration of the antibody in the reaction mixture influences the labeling efficiency. Higher antibody concentrations (typically 1-10 mg/mL) favor the reaction between the antibody and the label over the competing hydrolysis of the succinimidyl ester.[8][18][22] At lower antibody concentrations (<1 mg/mL), the labeling efficiency will be reduced, and a higher MCR may be required to achieve the desired DOL.[8] If your antibody solution is too dilute, it can be concentrated using ultrafiltration devices.[8]

Reaction Time and Temperature

The labeling reaction is typically carried out at room temperature for 1 to 2 hours.[1] Alternatively, the reaction can be performed at 4°C overnight.[13] The lower temperature can be beneficial for sensitive antibodies, as it slows down both the labeling reaction and potential degradation processes.

Step-by-Step Protocol for Antibody Labeling

This protocol provides a general guideline for labeling IgG antibodies with a succinimidyl ester-functionalized fluorescent dye. It is essential to adapt this protocol based on the specific antibody, label, and desired application.

Caption: Workflow for antibody labeling with succinimidyl esters.

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

Succinimidyl ester-functionalized label (e.g., fluorescent dye)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 with a stabilizing protein (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure

-

Prepare the Antibody Solution:

-

Prepare the Label Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of the label stock solution to achieve the desired MCR.

-

While gently stirring or vortexing the antibody solution, add the calculated volume of the label stock solution in a dropwise manner.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

-

-

Purify the Conjugate:

-

Immediately after the incubation, purify the labeled antibody from the unreacted, free label. This is crucial for accurate characterization and to prevent background signal in downstream applications.[16]

-

Size-Exclusion Chromatography: This is the most common and efficient method. Equilibrate the column with PBS, pH 7.4, and apply the reaction mixture. The larger antibody conjugate will elute first, followed by the smaller, free label molecules.[18]

-

Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO). Perform several buffer changes over 12-24 hours.[10]

-

-

Characterize the Conjugate: Determine the Degree of Labeling (DOL)

-

The DOL is calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the label (Amax).[8][16]

-

Measure the absorbance of the purified conjugate at 280 nm and Amax using a spectrophotometer.

-

The concentration of the antibody and the label can be calculated using the Beer-Lambert law. A correction factor is often needed to account for the label's absorbance at 280 nm.[8]

-

The DOL is then calculated as the molar ratio of the label to the antibody.[16] The ideal DOL for most applications is between 2 and 10.[16]

Formula for DOL Calculation:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Label Concentration (M) = Amax / εlabel

-

DOL = Label Concentration / Protein Concentration

Where:

-

A280 and Amax are the absorbances at 280 nm and the label's maximum absorption wavelength, respectively.

-

CF is the correction factor (A280 of the free label / Amax of the free label).

-

εprotein and εlabel are the molar extinction coefficients of the protein and the label, respectively (for IgG, ε is ~210,000 M-1cm-1).[16]

-

-

Store the Labeled Antibody:

-

For short-term storage (up to a few months), store the labeled antibody at 4°C, protected from light.[8][23] The addition of a stabilizing agent like 0.1% BSA and a preservative like 0.02% sodium azide is recommended.[1]

-

For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[24][25] Adding a cryoprotectant like 50% glycerol can prevent damage from freeze-thaw cycles.[26] Avoid using frost-free freezers as they undergo temperature cycling that can degrade the antibody.[23][24] Fluorescently labeled antibodies should ideally not be frozen.[24]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Suboptimal pH.[9]- Competing amines in the buffer.[9][19]- Hydrolyzed NHS ester.[9]- Low antibody concentration.[9]- Insufficient MCR. | - Verify the pH of the reaction buffer is between 8.0 and 9.0.- Ensure the antibody is in an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and a fresh vial of the NHS ester.- Concentrate the antibody to >1 mg/mL.- Increase the MCR in increments. |

| Antibody Aggregation/Precipitation | - Over-labeling.- Antibody instability at the reaction pH. | - Reduce the MCR and/or reaction time.- Perform the reaction at a lower pH or at 4°C.- Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10%). |

| Loss of Antibody Activity | - Labeling of critical lysine residues in the antigen-binding site. | - Reduce the MCR.- Consider site-specific labeling technologies that target regions outside the antigen-binding site, such as the Fc region.[7][27] |

Conclusion

The stoichiometric labeling of antibodies with succinimidyl esters is a powerful and versatile technique. By understanding the underlying chemistry and carefully controlling the key reaction parameters—pH, molar coupling ratio, and antibody concentration—researchers can consistently produce high-quality antibody conjugates with a desired degree of labeling. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing your specific antibody labeling workflows, ensuring the generation of reliable reagents for a multitude of research and diagnostic applications.

References

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Nath, N., et al. (2015). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments. [Link]

-

YouDoBio. Fluorescent Dyes | Amine Reactive Labels. [Link]

-

Vashist, S. K., & Luong, J. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13439-13447. [Link]

-

Chen, Y., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(11), e2100100. [Link]

-

BenchSci. (2025, August 28). How to Ensure Antibody Stability During Long-Term Storage. [Link]

-

Labtag. (2023, October 5). 3 Tips for Storing Antibodies. [Link]

-

FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. [Link]

-

Smith, A. M., et al. (2011). Fluorescent labeled antibodies: balancing functionality and degree of labeling. Bioconjugate chemistry, 22(1), 50–59. [Link]

-

Vashist, S. K., & Luong, J. H. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(44), 13439-13447. [Link]

-

Promega Connections. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. [Link]

-

ResearchGate. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF. [Link]

-

Innova Biosciences. Antibody Purification Guide. [Link]

-

Lazar, A. C., et al. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 1(6), 539-548. [Link]

-

Vashist, S. K., & Luong, J. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13439-13447. [Link]

-

Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 607, 33-53. [Link]

-

Molecular Devices. Optimizing the labeling of proteins. [Link]

-

Singh, S., et al. (2018). Comparative study of the three different fluorophore antibody conjugation strategies. Bioconjugate Chemistry, 29(5), 1545-1553. [Link]

-

Kos-Braun, I. C., et al. (2017). A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. Bioconjugate chemistry, 28(6), 1641–1648. [Link]

-

Wang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical biochemistry, 548, 8-13. [Link]

-

Cedarlane. GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. [Link]

-

Menger, F. M., & Smith, J. H. (1972). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 94(11), 3824-3829. [Link]

-

ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. [Link]

Sources

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 17. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]

- 20. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. 3 Tips for Storing Antibodies - Labtag Blog [blog.labtag.com]

- 24. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]

- 25. precisionantibody.com [precisionantibody.com]

- 26. Antibody Storage and Antibody Shelf Life [labome.com]

- 27. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

Application Notes and Protocols for HPLC Purification of Radioiodinated Antibodies

Introduction: The Critical Role of Purity in Radioimmunoconjugates

Radioiodinated antibodies are pivotal tools in both diagnostic imaging and targeted radiotherapy. The conjugation of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to a monoclonal antibody (mAb) allows for the specific delivery of radiation to target cells, such as cancerous tissues. However, the efficacy and safety of these radioimmunoconjugates are fundamentally dependent on their purity. The presence of unreacted free radioiodine, aggregated or fragmented antibodies, and other process-related impurities can lead to off-target radiation exposure, reduced imaging contrast, and diminished therapeutic efficacy.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and quality control of radioiodinated antibodies.[3][4] Its high resolution, reproducibility, and adaptability make it an indispensable tool for ensuring that only the desired, biologically active radiolabeled antibody is administered. This document provides detailed application notes and protocols for the purification of radioiodinated antibodies using the most common HPLC modes: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase (RP) HPLC.

Size Exclusion Chromatography (SEC): Separation by Size and Shape

Principle of a SEC Separation

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume.[5][6] The stationary phase consists of porous particles. Larger molecules, such as intact antibody monomers, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like free radioiodine and antibody fragments, can enter the pores, leading to a longer retention time and later elution.[5] This gentle, non-denaturing technique is ideal for separating aggregates and fragments from the monomeric radioiodinated antibody.[5][7][8]

Applications in Radioiodinated Antibody Purification:

-

Removal of Aggregates: Aggregated antibodies can have altered pharmacokinetic properties and may induce immunogenic responses. SEC effectively separates these high-molecular-weight species from the desired monomer.

-

Separation of Antibody Fragments: The radiolabeling process can sometimes lead to antibody fragmentation. SEC can efficiently remove these smaller impurities.

-

Desalting and Buffer Exchange: SEC is an excellent method for removing excess salts and unreacted labeling reagents from the antibody preparation.[7][8]

Workflow for SEC Purification of a Radioiodinated Antibody

Caption: Workflow for SEC purification of radioiodinated antibodies.

Detailed Protocol for SEC Purification

1. Materials and Reagents:

- SEC Column: e.g., TSKgel G3000SWxl (Tosoh Bioscience) or equivalent, with a pore size suitable for separating proteins in the 10-500 kDa range.

- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiological buffer. The mobile phase should be filtered (0.22 µm) and degassed.

- HPLC System: A biocompatible HPLC system equipped with a pump, autosampler, column oven, UV detector, and a radio-HPLC detector.[9][10][11][12]

- Sample: Crude radioiodinated antibody mixture, filtered through a 0.22 µm syringe filter.

2. HPLC Method Parameters:

| Parameter | Recommended Value | Rationale |

| Flow Rate | 0.5 - 1.0 mL/min | Ensures gentle separation and minimizes shear stress on the antibody. |

| Column Temperature | Ambient (20-25 °C) | Avoids potential denaturation or aggregation of the antibody. |

| Mobile Phase | Isocratic PBS, pH 7.4 | Maintains the native conformation of the antibody.[13] |

| UV Detection | 280 nm | Standard wavelength for protein detection. |

| Radio-Detector | NaI scintillation detector | High sensitivity for gamma-emitting isotopes like ¹²⁵I and ¹³¹I.[10] |